molecular formula C38H33NO4S B2509518 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine CAS No. 725728-43-8

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

Cat. No.: B2509518
CAS No.: 725728-43-8
M. Wt: 599.75
InChI Key: AWLPKAIRGNZKIN-UHFFFAOYSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine, also known as N-Fmoc-S-Trityl-alpha-methyl-L-cysteine, is a specialized, non-proteinogenic amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS) . The compound features a dual-protection strategy critical for complex peptide assembly: the amine group is safeguarded by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the thiol side chain is protected by an acid-labile trityl (Trt) group . This orthogonal protection allows for sequential and selective deprotection during synthesis, providing researchers with precise control over the growing peptide chain. A key structural feature of this building block is the alpha-methyl substitution on the amino acid backbone. This methyl group induces significant steric hindrance, which can be exploited to influence the conformational freedom of the resulting peptide . Researchers utilize this derivative to incorporate conformational constraints, probe enzyme active sites, inhibit racemization during coupling, and enhance the metabolic stability of synthetic peptides. With the molecular formula C₃₈H₃₃NO₄S and a molecular weight of 599.74 g/mol , it serves as a high-purity building block for creating novel peptide architectures in pharmaceutical and biochemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPKAIRGNZKIN-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using the Fmoc group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group of the cysteine is protected using the Trt group. This is done by reacting the Fmoc-protected cysteine with triphenylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively. Fmoc deprotection is typically achieved using a base like piperidine, while Trt deprotection is done using an acid like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Trt Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Fmoc Deprotection: Free amino group.

    Trt Deprotection: Free thiol group.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine is primarily utilized in the synthesis of peptides. The Fmoc group facilitates the stepwise assembly of amino acids on solid supports, allowing for the creation of complex peptide structures. This method is crucial for producing peptides with specific biological activities, including those that can inhibit enzymes or act as hormones.

Drug Development

Research has indicated that derivatives of this compound can serve as potential drug candidates. For instance, studies have shown that modifications of cysteine-containing peptides can enhance their bioactivity and selectivity toward specific biological targets, such as enzymes involved in cancer progression . The ability to modify the triphenylmethyl group also allows for the tuning of physicochemical properties, which is essential for optimizing drug-like characteristics.

Biochemical Studies

The compound can be employed in biochemical assays to study protein interactions and enzyme activities. Its structure enables it to mimic natural substrates or inhibitors, providing insights into enzymatic mechanisms and protein folding processes. For example, cysteine residues are often involved in redox reactions; thus, this compound can be used to investigate oxidative stress responses in cells .

Molecular Biology

In molecular biology, this compound can be incorporated into oligonucleotides or used to label biomolecules for tracking and imaging studies. The unique properties of the Fmoc group allow researchers to attach fluorescent tags or other functional groups without interfering with biological activity .

Case Study 1: Peptide Inhibitors of Enzymes

In a study focused on developing peptide inhibitors for histone deacetylases (HDACs), researchers synthesized a series of analogs incorporating this compound. The results demonstrated that specific modifications significantly increased the potency against HDAC isoforms, highlighting the importance of structural diversity in drug design .

Case Study 2: Redox Biology Research

Another research project utilized this compound to explore redox signaling pathways in cancer cells. By incorporating it into peptide sequences that mimic natural substrates for redox enzymes, scientists were able to elucidate the role of cysteine modifications in cell signaling processes related to tumor growth and metastasis .

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group. These protecting groups can be selectively removed under specific conditions to reveal the free functional groups, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Groups Solubility Melting Point (°C)
Target Compound (725728-43-8) C₃₈H₃₃NO₄S 599.74 Fmoc, S-Trityl, 2-methyl Insoluble in water; soluble in DMF, THF 171–174 (predicted)
N-Fmoc-S-Trityl-L-cysteine (103213-32-7) C₃₇H₃₀NO₄S 584.71 Fmoc, S-Trityl Insoluble in water; soluble in organic solvents 175
N-Fmoc-S-(tert-butylthio)-L-cysteine (73724-43-3) C₂₃H₂₅NO₄S₂ 443.57 Fmoc, S-tert-butylthio Moderate in DMSO N/A
N-Fmoc-S-(trifluoromethyl)-L-cysteine (1994331-25-7) C₁₉H₁₆F₃NO₄S 411.39 Fmoc, S-CF₃ Hydrophobic; soluble in acetonitrile N/A
N-Fmoc-L-methionyl-N-ethyl-S-Trityl-L-cysteine (N/A) C₄₄H₄₄N₂O₅S₂ 744.96 Fmoc, S-Trityl, methionyl-ethyl Low aqueous solubility N/A

Key Observations:

S-Trityl (triphenylmethyl) provides superior thiol protection over smaller groups like tert-butylthio (73724-43-3) or trifluoromethyl (1994331-25-7), but at the cost of solubility .

Solubility Trends :

  • Bulky hydrophobic groups (e.g., Trityl, Fmoc) correlate with poor water solubility. The target compound and 103213-32-7 require polar aprotic solvents for handling .
  • Smaller protecting groups (e.g., S-CF₃ in 1994331-25-7) improve solubility but offer less stability in acidic conditions .

Synthetic Applications :

  • The S-Trityl group in the target compound is selectively removed with trifluoroacetic acid (TFA), whereas tert-butylthio (73724-43-3) requires stronger acids like HF .
  • Dipeptide derivatives like C₄₄H₄₄N₂O₅S₂ () integrate methionine residues, expanding utility in native chemical ligation but complicating purification due to higher molecular weight .

Table 2: Comparative Reactivity and Stability

Parameter Target Compound N-Fmoc-S-Trityl-L-cysteine (103213-32-7) N-Fmoc-S-(tert-butylthio)-L-cysteine (73724-43-3)
Coupling Efficiency Moderate-High High Moderate
Deprotection Conditions 1–2% TFA in DCM 1–2% TFA in DCM 95% TFA
Racemization Risk Low Moderate High
Oxidative Stability High (Trityl) High (Trityl) Low (tert-butylthio)
  • Racemization: The 2-methyl group in the target compound stabilizes the α-carbon, lowering racemization risk compared to non-methylated analogues .
  • Oxidative Stability : S-Trityl (target compound) outperforms tert-butylthio and trifluoromethyl groups, which are prone to oxidation or acidolysis .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (commonly referred to as Fmoc-S-(triphenylmethyl)-L-cysteine) is a synthetic derivative of L-cysteine, notable for its applications in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to its structural features that allow for interactions with various biological targets.

  • Molecular Formula : C₃₈H₃₃NO₄S
  • Molecular Weight : 585.72 g/mol
  • Purity : ≥98% (HPLC)
  • Melting Point : 175°C
  • Appearance : White to yellow crystalline powder

The biological activity of Fmoc-S-(triphenylmethyl)-L-cysteine can be attributed to its ability to modulate biochemical pathways through the following mechanisms:

  • Inhibition of Enzymatic Activity : The triphenylmethyl group enhances the compound's ability to inhibit specific enzymes, such as cysteine proteases, which play critical roles in various cellular processes including apoptosis and protein degradation.
  • Antioxidant Properties : As a cysteine derivative, it may contribute to the cellular antioxidant defense system by participating in redox reactions that neutralize reactive oxygen species (ROS).
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a substrate or inhibitor for various kinases and phosphatases, thereby affecting cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Fmoc-S-(triphenylmethyl)-L-cysteine. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.

Antimicrobial Effects

Fmoc-S-(triphenylmethyl)-L-cysteine exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies indicate that it may reduce neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesInduced apoptosis in MCF-7 cells with IC50 = 20 µM
Study 2Assess antimicrobial activityEffective against E. coli and S. aureus
Study 3Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cultures

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves sequential protection of the cysteine residue. First, the thiol group is protected with a triphenylmethyl (trityl) group using trityl chloride under basic conditions. The amino group is then protected with a fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc-OSu (Fmoc-<i>N</i>-hydroxysuccinimide ester) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like <i>N</i>,<i>N</i>-diisopropylethylamine (DIPEA). The methyl group at the β-position is introduced during the cysteine derivatization step .

Critical Parameters :

  • Solvent choice (DCM or THF) to avoid side reactions.
  • Reaction monitoring via thin-layer chromatography (TLC) or LC-MS.

Q. How is the purity and identity of this compound confirmed experimentally?

Analytical techniques include:

  • NMR Spectroscopy : To verify structural integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, trityl protons at 7.1–7.4 ppm) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : To confirm molecular weight (MW = 599.74 g/mol, [M+H]<sup>+</sup> at 600.74) .
  • HPLC : For purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary research applications of this compound?

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the trityl group remains intact, enabling orthogonal protection strategies for cysteine residues in peptide chains .
  • Drug Design : Used to introduce site-specific modifications in therapeutic peptides, such as disulfide bond formation or conjugation .

Advanced Research Questions

Q. How can coupling efficiency be optimized during SPPS using this derivative?

  • Reagent Selection : Use coupling agents like HBTU (O-benzotriazole-<i>N</i>,<i>N</i>,<i>N</i>′,<i>N</i>′-tetramethyluronium hexafluorophosphate) with DIPEA to activate the carboxyl group .
  • Reaction Time : Extend coupling times (2–4 hours) for sterically hindered residues.
  • Monitoring : Perform Kaiser tests to detect unreacted amines or use real-time FT-IR to track reaction progress .

Q. What strategies ensure orthogonal deprotection of Fmoc and trityl groups?

  • Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 minutes), which selectively cleaves the base-labile Fmoc group without affecting the acid-labile trityl group .
  • Trityl Removal : Use mild acidic conditions (1% trifluoroacetic acid in DCM) after peptide assembly. Note : Ensure compatibility with other acid-sensitive protecting groups (e.g., <i>tert</i>-butyl) in the sequence .

Q. How should researchers address discrepancies in NMR data during characterization?

  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-<i>d</i>6) are free from water to prevent peak splitting.
  • Dynamic Exchange : For labile protons (e.g., NH), collect spectra at 25°C and 50°C to identify broadening effects.
  • Impurity Peaks : Compare with synthetic intermediates to rule out residual reagents (e.g., trityl chloride byproducts at δ 6.5–7.0 ppm) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsPurposeReference
Trityl ProtectionTrityl chloride, DIPEA, DCMThiol group protection
Fmoc ProtectionFmoc-OSu, DIPEA, THFAmino group protection
PurificationSilica gel chromatography (hexane/EtOAc)Remove unreacted reagents

Q. Table 2: Analytical Data

TechniqueKey ObservationsPurpose
<sup>1</sup>H NMRδ 7.3–7.8 ppm (Fmoc aromatics), δ 2.1 ppm (CH3)Structural confirmation
ESI-MS[M+H]<sup>+</sup> = 600.74Molecular weight verification
HPLCRetention time = 12.3 min (C18, 70% acetonitrile)Purity assessment

Critical Analysis of Contradictions

  • Stability Concerns : While reports low acute toxicity (LD50 >2000 mg/kg), classifies the compound under acute toxicity Category 4. Researchers should adhere to standard PPE (gloves, goggles) and avoid inhalation .
  • Stereochemical Purity : highlights the risk of racemization during coupling. Use pre-activated Fmoc-amino acids and minimize reaction times to mitigate this .

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